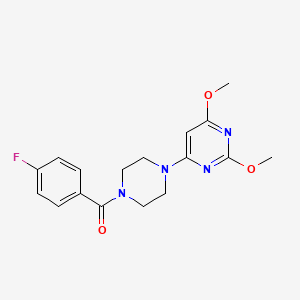

![molecular formula C15H16O5 B2636699 [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438027-96-4](/img/structure/B2636699.png)

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

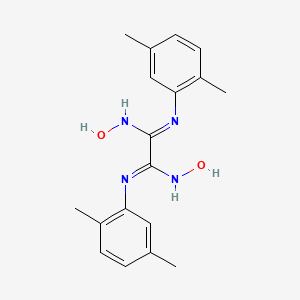

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C15H16O5 . It has an average mass of 276.284 Da and a monoisotopic mass of 276.099762 Da . The compound is also known by its IUPAC name 2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid .

Molecular Structure Analysis

The molecular structure of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid consists of a chromen-7-yl group attached to an acetic acid moiety via an oxygen atom . The chromen-7-yl group contains a butyl substituent at the 4-position and a 2-oxo group .

Physical And Chemical Properties Analysis

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 477.2±45.0 °C at 760 mmHg . The compound has a flash point of 179.6±22.2 °C . It has a molar refractivity of 71.2±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

科学的研究の応用

- Scientific Field : Material Science

- Application Summary : This research involves the synthesis and characterization of water soluble photoactive cellulose derivatives . These derivatives are prepared by a mild esterification of the biopolymer with a similar compound, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

- Methods of Application : The carboxylic acid of the compound is activated with N,N′-carbonyldiimidazole, followed by modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride .

- Results : The resulting water soluble polyelectrolytes are decorated with high amounts of photochemically active chromene moieties . The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Water Soluble Photoactive Cellulose Derivatives

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

- Scientific Field : Organic Chemistry

- Application Summary : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .

- Methods of Application : Currently, routes to their synthesis can be problematic and lack generality .

- Results : The research did not provide specific results or outcomes .

- Scientific Field : Medicinal Chemistry

- Application Summary : This research involves the synthesis of new compounds and testing their antimicrobial activity .

- Methods of Application : The specific methods of synthesis and testing were not provided .

- Results : The synthesized compounds showed antimicrobial activity against K. pneumoniae, E. coli, and S. aureus .

Synthesis of 4-Oxobutenoic Acids

Antimicrobial Activity of Synthesized Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : 7-Acetoxy-4-methylcoumarin is an organic compound used in the production of antiallergic drugs .

- Methods of Application : The specific methods of synthesis were not provided .

- Results : The synthesized compound is used in the production of antiallergic drugs .

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Synthesis of 7-Acetoxy-4-methylcoumarin

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

特性

IUPAC Name |

2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-2-3-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(16)17/h5-8H,2-4,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZMMXHFTDPQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2636622.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)